Cas no 2653994-10-4 ((S)-JDQ-443)

(S)-JDQ-443 structure
Produktname:(S)-JDQ-443
(S)-JDQ-443 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propen-1-one, 1-[6-[(4S)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-
- (S)-JDQ-443
- JDQ443
- NSC846146
- DA-59685
- 1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one
- AT36708
- NSC-846146
- CS-0226220
- GLXC-25533
- example 1a [WO2021120890A1]
- HY-139612A
- compound 5 [PMID: 35404998]
- JDQ-443
- 1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one
- MS-29737
- 1-(6-(4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one
- 1-{6-[(4M)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5- methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2- azaspiro[3.3]heptan-2-yl}prop-2-en-1-one
- 2653994-10-4
- AKOS040757949
- Opnurasib
- SCHEMBL23533580
- GTPL11715
- CS-0311034
- 1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one
- DA-74639
- 2653994-08-0
- Opnurasib [WHO-DD]
- Q3W0H3V1LQ
- CHEMBL5077861
- EX-A5693
- -PROPEN-1-ONE, 1-(6-((4R)-4-(5-CHLORO-6-METHYL-1H-INDAZOL-4-YL)-5-METHYL-3-(1-METHYL-1H-INDAZOL-5-YL)-1H-PYRAZOL-1-YL)-2-AZASPIRO(3.3)HEPT-2-YL)-
- NVP-JDQ-443
- JDQ 443
- BDBM50579985
- 2-Propen-1-one, 1-[6-[(4R)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-
- opnurasib [INN]
- NVP-JDQ443
- 1-{6-[(4M)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl}prop-2-en-1-one
- JDQ-443?
- 1-[6-[(4R)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-inda zol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]- 2-Propen-1-one
- 1-[6-[(4R)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one
-
- Inchi: 1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33)
- InChI-Schlüssel: AZUYLZMQTIKGSC-UHFFFAOYSA-N
- Lächelt: CC1N(C2CC3(CN(C(=O)C=C)C3)C2)N=C(C2=CC=C3N(C)N=CC3=C2)C=1C1C(=C(C)C=C2NN=CC=12)Cl
Berechnete Eigenschaften
- Genaue Masse: 525.2043862g/mol
- Monoisotopenmasse: 525.2043862g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 4
- Komplexität: 936
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 84.6Ų
- XLogP3: 4.6
(S)-JDQ-443 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024SAE-1mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 1mg |
$182.00 | 2024-05-08 | |
Ambeed | A1502683-10mg |
1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one |
2653994-10-4 | 99% | 10mg |
$1108.0 | 2025-02-27 | |
1PlusChem | 1P024SAE-50mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 50mg |
$2600.00 | 2024-05-08 | |
1PlusChem | 1P024SAE-25mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 25mg |
$1639.00 | 2024-05-08 | |
1PlusChem | 1P024SAE-10mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 10mg |
$861.00 | 2024-05-08 | |
Ambeed | A1502683-5mg |
1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one |
2653994-10-4 | 99% | 5mg |
$693.0 | 2025-02-27 | |
1PlusChem | 1P024SAE-5mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 5mg |
$552.00 | 2024-05-08 | |
Ambeed | A1502683-1mg |
1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one |
2653994-10-4 | 99% | 1mg |
$204.0 | 2025-02-27 |
(S)-JDQ-443 Verwandte Literatur
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
2653994-10-4 ((S)-JDQ-443) Verwandte Produkte
- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 2680849-34-5(2-{(prop-2-en-1-yloxy)carbonylamino}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylic acid)
- 1807007-24-4(2-(Aminomethyl)-6-(difluoromethyl)-5-hydroxypyridine-3-carboxylic acid)
- 477864-46-3(N-(4-Chlorophenyl)-2-{1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylcarbonyl}-1-hydrazinecarbothioamide)
- 1015683-22-3(N-[2-(azepan-1-yl)phenyl]-6-chloropyridine-3-carboxamide)
- 2825007-52-9(tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate)
- 1261685-21-5(4-Chloro-3,5-difluoroiodobenzene)
- 1804665-82-4(3-(Aminomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxylic acid)
- 2097883-59-3(2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 2034248-08-1(N-{5-(thiophen-2-yl)furan-2-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2653994-10-4)(S)-JDQ-443

Reinheit:99%/99%/99%
Menge:1mg/5mg/10mg
Preis ($):184/624/997